molecular formula C5H9N3S B12111628 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole

Cat. No.: B12111628
M. Wt: 143.21 g/mol
InChI Key: CPVGNJSRFGBKMC-UHFFFAOYSA-N
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Description

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a hydrazinylmethyl group attached to the thiazole ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with hydrazine derivatives. One common method includes the following steps:

    Starting Materials: 2-methylthiazole and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: The 2-methylthiazole is dissolved in the solvent, and hydrazine hydrate is added dropwise. The mixture is heated under reflux for several hours, allowing the hydrazinylmethyl group to attach to the thiazole ring.

    Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, or acyl chlorides.

Major Products Formed

    Oxidation: Formation of thiazole oxides.

    Reduction: Formation of methylthiazole derivatives.

    Substitution: Formation of various substituted thiazole compounds.

Scientific Research Applications

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Hydrazinylmethyl)-2-methylpyridine
  • 3-fluoro-5-(hydrazinylmethyl)pyridine dihydrochloride

Uniqueness

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole is unique due to its specific combination of the thiazole ring and hydrazinylmethyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-5-yl)methylhydrazine

InChI

InChI=1S/C5H9N3S/c1-4-7-2-5(9-4)3-8-6/h2,8H,3,6H2,1H3

InChI Key

CPVGNJSRFGBKMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CNN

Origin of Product

United States

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